Allyl 1-pyrrolidinecarbodithioate
Description
Allyl 1-pyrrolidinecarbodithioate is an organic molecule featuring a combination of distinct functional groups that define its chemical character and reactivity. Its formal name is this compound, and it is also known by synonyms such as Pyrrolidinodithiocarbamic Acid Allyl Ester and 1-Pyrrolidinecarbodithioic Acid Allyl Ester. biosynth.comnih.gov The compound's structure is key to its scientific interest, positioning it at the intersection of several important areas of organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 701-13-3 |
| Molecular Formula | C₈H₁₃NS₂ |
| Molecular Weight | 187.33 g/mol |
| Density | 1.14 g/cm³ |
| SMILES | C=CCSC(=S)N1CCCC1 |
Data sourced from Biosynth biosynth.com
This compound is classified as an organosulfur compound, a broad class of organic molecules containing at least one carbon-sulfur bond. wikipedia.orgbritannica.com Organosulfur chemistry is a vast field, encompassing compounds with a wide array of structures and oxidation states for the sulfur atom, from thiols and sulfides to sulfoxides and sulfones. wikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are integral to the function of enzymes and vitamins. wikipedia.orgbritannica.com In synthetic chemistry, organosulfur compounds are valued as versatile reagents and intermediates. britannica.comrsc.org this compound specifically contains a dithiocarbamate (B8719985) ester group (-SCS-N<), which places it within this significant family of molecules.
The molecule also belongs to the category of allylic compounds. In organic chemistry, an allyl group is a substituent with the structure -CH₂-CH=CH₂. wikipedia.org The position on a carbon atom adjacent to a carbon-carbon double bond is known as the "allylic position." libretexts.orglibretexts.org This structural feature imparts unique reactivity. For instance, the allyl ligand can coordinate to metal centers in different ways (η¹ and η³), making it important in organometallic chemistry and catalysis. wikipedia.orglibretexts.orglibretexts.org The presence of the allyl group in this compound suggests potential for specific types of chemical transformations, including addition reactions, rearrangements, and its use in polymerization. biosynth.comukzn.ac.za
The structure of this compound is built upon two crucial chemical moieties: a pyrrolidine (B122466) ring and a dithiocarbamate group. Each of these components carries significant weight in different areas of chemical and biological science.
The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. ontosight.ai This scaffold is a cornerstone in medicinal chemistry and drug discovery. researchgate.net Its non-planar, three-dimensional structure is considered a desirable trait in modern drug design. The pyrrolidine nucleus is found in numerous natural products, particularly alkaloids, and is a core component of many FDA-approved drugs. ontosight.ai Its derivatives are explored for a wide range of biological activities. ontosight.airesearchgate.net
The dithiocarbamate moiety (-SCSNR₂) is known for its remarkable versatility. Dithiocarbamates are readily synthesized and are powerful chelating agents, forming stable complexes with a wide variety of transition metals. wikipedia.orgresearchgate.net This metal-binding capacity has led to their use in analytical chemistry for metal extraction and in various industrial applications. mdpi.comresearchgate.net In organic synthesis, dithiocarbamates serve as useful intermediates for creating other sulfur and nitrogen-containing compounds. tandfonline.com Furthermore, pyrrolidine dithiocarbamate (PDTC) and its derivatives are extensively studied for their antioxidant properties and their ability to modulate cellular processes, making them important tools in biochemical research. mdpi.comnih.gov
The combination of the allyl, pyrrolidine, and dithiocarbamate functionalities in a single molecule opens up several promising avenues for chemical research. The research trajectories for this compound and its derivatives are largely based on the inherent reactivity of these constituent parts.
One significant area of research involves using S-allyl dithiocarbamates as precursors in the synthesis of heterocyclic compounds. A key example is the iodine-induced cyclization of S-allyl dithiocarbamates, which leads to the formation of substituted 2-imino-1,3-dithiolanes. researchgate.net This reaction proceeds with high regioselectivity, where the dithiocarbamate group participates in the ring-forming process. oup.com This synthetic route provides an efficient method for constructing complex five-membered sulfur-containing rings, which are themselves of interest for their biological activities. researchgate.net
Another research direction focuses on the reactivity of the allylic portion of the molecule for carbon-carbon bond formation. oup.com The lithium salts of allylic dithiocarbamates can be alkylated at the α-position, and subsequent reductive desulfurization can yield substituted olefins. oup.com This demonstrates the utility of allylic dithiocarbamates as synthons for introducing complex alkyl chains. More broadly, functionalized allyl dithiocarbamates are considered valuable building blocks for further synthesis due to the multiple reaction pathways they can undergo. tandfonline.com
Finally, the dithiocarbamate moiety's strong chelating ability suggests a research trajectory in coordination chemistry and material science. The compound can act as a ligand, binding to metal ions to form complexes with potentially interesting catalytic or material properties. wikipedia.orgresearchgate.net Research has also indicated that this compound is a polymerizable compound, which could be used as an electrode material, pointing towards applications in polymer and materials chemistry. biosynth.com
Table 2: Key Research Applications of Allyl Dithiocarbamate Derivatives
| Research Area | Application/Reaction | Resulting Products |
|---|---|---|
| Heterocyclic Synthesis | Iodocyclization | 2-Imino-1,3-dithiolanes researchgate.net |
| Organic Synthesis | α-Alkylation & Reductive Desulfurization | Substituted Olefins oup.com |
| Organic Synthesis | Nucleophilic Substitution (Sₙ2') | Functionalized Allyl Dithiocarbamates tandfonline.com |
| Materials Science | Polymerization | Electrode Materials biosynth.com |
| Coordination Chemistry | Ligand for Metal Ions | Metal-Dithiocarbamate Complexes researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl pyrrolidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-2-7-11-8(10)9-5-3-4-6-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCWIUHBJJDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=S)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341704 | |
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-13-3 | |
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of Allyl 1-Pyrrolidinecarbodithioate Derivatives
The synthesis of dithiocarbamates, including this compound, has evolved to include highly efficient and environmentally conscious methods. These strategies often focus on maximizing yield while simplifying reaction and purification procedures.
The most common and straightforward method for synthesizing S-alkyl dithiocarbamates is a one-pot, three-component reaction. acs.org This pathway involves the reaction of a secondary amine (pyrrolidine), carbon disulfide, and an allyl halide (e.g., allyl chloride or allyl bromide). acs.orgresearchgate.net The reaction is typically performed in the presence of a base to form the dithiocarbamate (B8719985) salt in situ, which then undergoes nucleophilic substitution with the allyl halide. nih.gov
An alternative is a two-step approach where the dithiocarbamate salt is first isolated. researchgate.net For instance, pyrrolidine (B122466) is reacted with carbon disulfide in the presence of a strong base like sodium hydroxide (B78521) to produce sodium 1-pyrrolidinecarbodithioate. researchgate.net This stable salt can then be reacted with an allyl halide in a separate step to yield the final product. researchgate.net This method allows for the purification of the intermediate salt, which can be advantageous in certain applications.
Dithiocarbamates can also serve as precursors for the synthesis of other valuable organic compounds, such as metal sulfide (B99878) nanoparticles, where they act as single-source precursors. nih.govacs.org They are also used as intermediates for creating thioureas, isothiocyanates, and various heterocyclic rings. researchgate.net
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters include the choice of solvent, reaction temperature, and reaction time.
Modern synthetic approaches have emphasized the use of "green" and unconventional reaction media to minimize environmental impact. rsc.org For example, highly efficient synthesis of dithiocarbamates has been achieved under solvent-free conditions, which simplifies work-up and reduces chemical waste. acs.orgorganic-chemistry.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been successfully employed as environmentally friendly media, promoting fast reactions and high yields. rsc.org In some cases, water has been used as a solvent for the initial formation of S-allyl dithiocarbamates from allyl chloride, primary amines, and carbon disulfide. researchgate.net
The temperature and duration of the reaction are also critical. Solvent-free syntheses of various S-alkyl dithiocarbamates have been shown to proceed to completion within 3 to 12 hours at room temperature, with yields ranging from 68% to 97%. acs.org Mechanochemical methods, which involve grinding reactants in a ball mill, offer a solvent-free alternative that can produce dithiocarbamate derivatives in good yield under mild conditions. kg.ac.rs
Table 1: Optimization of Reaction Conditions for Dithiocarbamate Synthesis
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Solvent | Solvent-free | High atom economy, quantitative yields, no hazardous solvents. acs.org | acs.org |
| Solvent | Deep Eutectic Solvent (DES) / Polyethylene Glycol (PEG) | Environmentally friendly, high yields, short reaction times, recyclable solvent. rsc.org | rsc.org |
| Solvent | Water | Green solvent for the synthesis of S-allyl dithiocarbamates. researchgate.net | researchgate.net |
| Method | Mechanochemical Grinding | Solvent-free, simple, scalable, mild conditions. kg.ac.rs | kg.ac.rs |
| Temperature | Room Temperature (solvent-free) | Effective for a broad scope of amines and alkyl halides. acs.org | acs.org |
While many syntheses of this compound proceed efficiently without a catalyst, catalytic systems have been developed to expand the scope and efficiency of dithiocarbamate synthesis, particularly for creating aryl dithiocarbamates. acs.orgorganic-chemistry.org Copper catalysts are frequently employed. For example, copper iodide (CuI) has been used to catalyze the coupling reaction between sodium dithiocarbamates and aryl iodides. researchgate.net Similarly, copper nanoparticles in water have been shown to be effective catalysts for the one-pot, three-component synthesis of aryl and vinyl dithiocarbamates. researchgate.net
These copper-catalyzed methods offer mild reaction conditions and high tolerance for various functional groups. organic-chemistry.org For instance, a system using just 1 mol% of copper(II) chloride (CuCl₂), with zinc powder as a reductant and potassium carbonate as a base, efficiently catalyzes the C-S cross-coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org
Table 2: Catalytic Systems for Dithiocarbamate Synthesis
| Catalyst System | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| CuI / N,N-dimethylglycine | Sodium dithiocarbamates, Aryl iodides | DMF, 110 °C | Good yields of corresponding dithiocarbamates. researchgate.net | researchgate.net |
| Copper Nanoparticles | Amine, CS₂, Aryl iodide | Water | Green and efficient procedure for aryl dithiocarbamates. researchgate.net | researchgate.net |
| CuCl₂ (1 mol%), Zn, K₂CO₃ | Aryl iodides, Tetraalkylthiuram disulfides | - | Highly efficient C-S cross-coupling with broad substrate scope. organic-chemistry.org | organic-chemistry.org |
| Visible Light (catalyst-free) | - | - | Green, efficient multicomponent reaction for S-aryl dithiocarbamates without transition-metal catalysts. organic-chemistry.org | organic-chemistry.org |
Reaction Mechanisms Involving the Allyl Moiety
The allyl group in this compound is a key site of reactivity, participating in a variety of transformations including rearrangements, substitutions, and radical-mediated reactions.
Allylic systems are prone to nucleophilic substitution reactions that can occur with a shift of the double bond, a process known as an allylic rearrangement. wikipedia.org These reactions can proceed through several mechanisms, including Sₙ1', Sₙ2', and Sₙi'. wikipedia.orgdalalinstitute.com
In an Sₙ1' reaction , the leaving group (the 1-pyrrolidinecarbodithioate group) would first depart, forming a resonance-stabilized allylic carbocation. masterorganicchemistry.comlibretexts.org A nucleophile can then attack at either end of the delocalized cation, leading to a mixture of the "normal" substitution product and the rearranged product. The stability of the tertiary allylic carbocation often favors the formation of the rearranged product. wikipedia.org
The Sₙ2' mechanism involves a concerted, bimolecular process where the incoming nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon) while the leaving group departs from the α-carbon. wikipedia.orgyoutube.com This results in the formation of the rearranged product with a simultaneous shift of the double bond. youtube.com
The Sₙi' mechanism is an internal nucleophilic substitution with rearrangement, often seen in reactions of allylic alcohols with reagents like thionyl chloride. dalalinstitute.comyoutube.com
A specific transformation involving the allyl moiety of S-allyl dithiocarbamates is iodocyclization. researchgate.net Treatment with iodine leads to the formation of 2-imino-1,3-dithiolane derivatives through a regiospecific 5-exo-trig cyclization, where the sulfur atom attacks the internal carbon of the allyl group. The alternative 6-endo-trig cyclization is generally not observed. researchgate.net
Dithiocarbamates are well-known for their ability to participate in and mediate radical reactions. researchgate.netbham.ac.uk The C–S bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate an allyl radical and a dithiocarbamoyl radical.
These reactive radical intermediates can undergo several transformations:
Radical Cyclization: Acyl radicals generated from dithiocarbamates can undergo intramolecular cyclization reactions. bham.ac.ukbham.ac.uk For instance, systems have been designed to favor a 6-exo-trig cyclization pathway. bham.ac.uk
Radical Allylation: In reactions analogous to those seen with xanthates, the dithiocarbamate group can be replaced by an allyl unit in a radical chain reaction. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT): Dithiocarbamates are widely used as chain transfer agents in RAFT polymerization, a type of reversible-deactivation radical polymerization (RDRP). researchgate.netmdpi.com In this process, a propagating polymer radical adds to the C=S bond of the dithiocarbamate. This is followed by fragmentation, which can release either the original radical or the propagating radical, effectively transferring the chain and allowing for controlled polymer growth. mdpi.com
Mechanistic studies, including radical trapping experiments, have helped elucidate these pathways. chemrxiv.org For example, the competition between researchgate.netnih.gov- and nih.govnih.gov-rearrangements in related allylic systems is proposed to proceed through the homolytic fission of a C-N bond, followed by radical-radical recombination within a solvent cage. chemrxiv.orgchemrxiv.org
Role of Transition-Metal Catalysis in Allylic Functionalization
Transition-metal catalysis has become a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds in a highly efficient and selective manner. rsc.org In the context of this compound, transition metals, particularly palladium, play a crucial role in activating the allylic C-H bond, facilitating a range of functionalization reactions. nih.gov These reactions often proceed through a π-allylpalladium intermediate, which can then be attacked by various nucleophiles. nih.gov
The development of palladium-catalyzed allylic amination has provided a powerful tool for the synthesis of allylic amines. nih.gov While traditional methods often suffer from a lack of stereocontrol and the need for harsh reagents, palladium catalysis allows for mild reaction conditions and high degrees of regio- and stereocontrol. nih.govorganic-chemistry.org The use of chiral ligands in these catalytic systems has further enabled the development of asymmetric allylic alkylations, opening pathways to enantiomerically enriched products. nih.gov
Recent advancements have also explored the use of more earth-abundant and sustainable metals like cobalt for allylic functionalization, offering a cost-effective alternative to precious metals. nih.gov Furthermore, the merging of photoredox catalysis with transition-metal catalysis has unlocked novel reaction pathways, such as the visible light-induced palladium-catalyzed homologative three-component synthesis of allylic amines. nih.govorganic-chemistry.org This dual catalytic approach involves a light-induced radical reaction followed by a classical Tsuji-Trost-type allylic substitution, expanding the scope of accessible allylic amine structures. nih.govorganic-chemistry.org
Research has also focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates and is therefore more atom-economical. nih.govresearchgate.net This strategy relies on the ability of the transition metal to cleave an allylic C-H bond, generating the key π-allyl intermediate.
Table 1: Comparison of Catalytic Systems for Allylic Functionalization
| Catalyst System | Reaction Type | Key Features |
| Palladium(0)/Ligand | Allylic Amination | High regioselectivity and stereocontrol. nih.gov |
| Palladium(II)/Oxidant | Oxidative Allylic C-H Functionalization | Direct functionalization of unactivated C-H bonds. nih.gov |
| Cobalt Complexes | Allylic Substitution | Use of earth-abundant, low-cost metal. nih.gov |
| Palladium/Photocatalyst | Homologative Amination | Merging of light and dark catalytic cycles. nih.govorganic-chemistry.org |
Dithiocarbamate Group Reactivity and Elimination Processes
The dithiocarbamate group is a versatile functional group with unique reactivity. nih.gov Its ability to act as a strong chelating agent for various metals is a key feature, influencing the stability and reactivity of its complexes. nih.govresearchgate.net
Mechanistic Studies of Dithiocarbamate Group Transformations
Mechanistic studies on the transformations of dithiocarbamates have provided valuable insights into their reactivity. The acid-catalyzed decomposition of dithiocarbamates, for instance, has been shown to proceed through different pathways depending on the structure of the dithiocarbamate and the reaction conditions. nih.govacs.org In some cases, the reaction involves a zwitterionic intermediate formed by intramolecular proton transfer. nih.gov The rate of C-N bond cleavage is a critical step in these decompositions. nih.gov
The electronic properties of the dithiocarbamate group, particularly the delocalization of the nitrogen lone pair onto the sulfur atoms, play a significant role in its reactivity. nih.gov This resonance contributes to the stability of metal-dithiocarbamate complexes. nih.gov
Elimination reactions involving the dithiocarbamate group can be influenced by the nature of the substituents and the reaction conditions. These reactions can proceed through concerted (E2) or stepwise (E1) mechanisms. libretexts.org
The Role of the Dithiocarbamate Moiety in Activation and Cleavage Reactions
The dithiocarbamate moiety can act as a directing group or a leaving group in various chemical transformations. Its ability to coordinate to transition metals allows for the activation of adjacent bonds. For example, in palladium-catalyzed reactions, the dithiocarbamate can influence the regioselectivity of nucleophilic attack on a π-allyl intermediate.
Cleavage of the C-S bond in the dithiocarbamate group is a key step in many of its reactions. nih.gov This cleavage can be achieved under various conditions, including reductive, oxidative, or thermal methods. For instance, reductive removal of the dithiocarbamate group can be accomplished using reagents like hypophosphorus acid and triethylamine. bham.ac.uk
The dithiocarbamate group can also participate in radical reactions. Acyl dithiocarbamates can serve as precursors for acyl radicals, which can then undergo further reactions such as cyclizations. bham.ac.uk
Iii. Structural Characterization and Spectroscopic Investigations
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides a detailed view of the molecular framework and electronic environment of Allyl 1-pyrrolidinecarbodithioate. Each technique offers unique insights into the compound's connectivity, stereochemistry, and bonding characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data on the arrangement of atoms and the electronic environment within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the allyl group. The chemical shifts and coupling patterns of the allyl protons are particularly informative, confirming the presence of the vinyl group and its connectivity to the sulfur atom.
In ¹³C NMR spectroscopy of dithiocarbamates, the chemical shift of the thiocarbonyl carbon (NCS₂) is highly characteristic and sensitive to the electronic environment. acs.org Its position reflects the degree of π-bonding and electron delocalization in the N-C-S₂ fragment. acs.org The partial double bond character of the C-N bond, resulting from electron donation from the nitrogen atom, restricts rotation and can make the two carbons adjacent to the nitrogen in the pyrrolidine ring magnetically inequivalent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Deuterated Solvent (e.g., DMSO-d₆) Note: These are estimated values based on typical shifts for pyrrolidine dithiocarbamates and allyl groups. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| N-C H₂ (Pyrrolidine) | ¹³C | ~50-55 | Triplet (in ¹³C DEPT) | Influenced by the nitrogen atom. |
| N-CH₂-C H₂ (Pyrrolidine) | ¹³C | ~25-30 | Triplet (in ¹³C DEPT) | Typical alkane-like region. |
| N-C S₂ (Thiocarbonyl) | ¹³C | ~195-210 | Singlet (Quaternary) | Highly deshielded carbon, characteristic of dithiocarbamates. acs.orgnih.gov |
| S-C H₂ (Allyl) | ¹³C | ~35-40 | Triplet (in ¹³C DEPT) | Attached to the sulfur atom. |
| CH=C H₂ (Allyl) | ¹³C | ~118-122 | Triplet (in ¹³C DEPT) | Terminal alkene carbon. |
| CH =CH₂ (Allyl) | ¹³C | ~130-135 | Doublet (in ¹³C DEPT) | Internal alkene carbon. |
| N-H (Pyrrolidine) | ¹H | ~3.5-4.0 | Triplet | Protons adjacent to the nitrogen. |
| N-CH₂-CH ₂ (Pyrrolidine) | ¹H | ~1.8-2.2 | Quintet | Protons beta to the nitrogen. |
| S-CH ₂ (Allyl) | ¹H | ~3.8-4.2 | Doublet | Coupled to the adjacent vinyl proton. |
| CH=CH ₂ (Allyl) | ¹H | ~5.1-5.4 | Multiplet | Terminal vinyl protons (cis and trans will have slightly different shifts). |
| CH =CH₂ (Allyl) | ¹H | ~5.8-6.1 | Multiplet | Internal vinyl proton, coupled to both sets of adjacent protons. |
Vibrational and electronic spectroscopy probe the bonding and energetic landscape within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups in dithiocarbamates. Two vibrational modes are of primary diagnostic importance:
ν(C-N) Stretching (Thioureide Band): This band, typically appearing in the 1450-1550 cm⁻¹ region, is indicative of the partial double bond character of the bond between the nitrogen and the thiocarbonyl carbon. nih.gov The exact frequency can provide insight into the electronic structure and whether the dithiocarbamate (B8719985) is acting as a ligand in a metal complex. researchgate.net
ν(C-S) Stretching: This vibration, found in the 950-1050 cm⁻¹ region, corresponds to the carbon-sulfur bonds. A single, sharp band in this region is often characteristic of a bidentate chelation mode in metal complexes, where both sulfur atoms are coordinated to a metal center. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of dithiocarbamates is characterized by strong absorption bands in the UV region. These absorptions arise from electronic transitions within the delocalized π-system of the NCS₂ chromophore. Typically, dithiocarbamate ligands exhibit intense bands corresponding to π-π* and n-π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substituents on the nitrogen atom and the solvent environment.
Table 2: Characteristic Spectroscopic Data for Dithiocarbamate Systems
| Spectroscopic Technique | Feature | Typical Range/Region | Significance |
| Infrared (IR) | ν(C-N) Thioureide band | 1450 - 1550 cm⁻¹ | Indicates C-N double bond character. nih.gov |
| Infrared (IR) | ν(C-S) band | 950 - 1050 cm⁻¹ | Relates to C-S bonding; can indicate coordination mode. nih.gov |
| UV-Visible | π → π* transition | 250 - 290 nm | High-energy transition within the NCS₂ chromophore. |
| UV-Visible | n → π* transition | 320 - 360 nm | Lower-energy transition involving non-bonding electrons on sulfur. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₃NS₂), the expected monoisotopic mass is 187.0595 Da. HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. aip.orgaip.org Common fragmentation pathways for dithiocarbamate esters like this would likely involve:
Cleavage of the S-allyl bond.
Loss of the entire allyl group (C₃H₅).
Fragmentation of the pyrrolidine ring.
Loss of CS₂.
While less common for routine characterization, other spectroscopic techniques can provide deeper insights into the electronic structure of dithiocarbamate systems, particularly when they are part of metal complexes. eurjchem.com
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is applicable to dithiocarbamate complexes containing paramagnetic metal ions (e.g., Cu(II), Fe(III)). The spectrum provides information about the oxidation state and coordination environment of the metal center.
X-ray Photoelectron Spectroscopy (XPS): XPS probes the core-level binding energies of electrons. It can be used to analyze the chemical state of the nitrogen and sulfur atoms within the dithiocarbamate ligand, revealing information about the bonding environment and charge distribution.
Ultraviolet Photoelectron Spectroscopy (UPS): UPS provides information about the valence electron energy levels. It can be used to study the molecular orbitals involved in the bonding of dithiocarbamate ligands to metal centers. eurjchem.com
X-ray Crystallographic Studies of this compound Complexes and Derivatives
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com While a crystal structure for the free ligand this compound may not be readily available, the technique is extensively used to characterize its metal complexes. tandfonline.commdpi.com
The pyrrolidinecarbodithioate ligand typically acts as a bidentate chelating agent, coordinating through its two sulfur atoms to form a four-membered ring with the metal ion. The resulting coordination geometry is dependent on the metal ion, its oxidation state, and the presence of other ligands.
Table 3: Common Coordination Geometries in Metal Dithiocarbamate Complexes
| Metal Ion Example | Coordination Number | Typical Geometry | Description |
| Pd(II), Pt(II), Cu(II) | 4 | Square Planar | The metal ion is coordinated to two bidentate dithiocarbamate ligands, resulting in a planar S₄ donor set around the central metal. nih.gov |
| Zn(II), Cd(II), Hg(II) | 4 | Tetrahedral | The metal ion is coordinated to two dithiocarbamate ligands. The structures can be monomeric or form dimers/polymers through bridging sulfur atoms. nih.govtandfonline.com |
| Co(III), Fe(III), Ir(III) | 6 | Octahedral | The metal ion is coordinated to three bidentate dithiocarbamate ligands, resulting in a distorted octahedral geometry with an S₆ donor set. eurjchem.com |
These crystallographic studies are fundamental to understanding the structure-property relationships in dithiocarbamate-based materials, catalysts, and biologically active compounds. eurjchem.com
Precision Analysis of Intramolecular Bond Lengths and Angles
The core of the molecule features a dithiocarbamate group (-NC(S)S-). The carbon-nitrogen bond within this group is expected to have significant double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. This partial double bond character also imparts planarity to the S2C-N fragment. The carbon-sulfur bonds in the dithiocarbamate group are also of interest. The C=S (thiono) and C-S (thiol) bond lengths are anticipated to be distinct.
The pyrrolidine ring is expected to adopt a non-planar, puckered conformation, most commonly an envelope or twist conformation, to minimize steric strain. The bond lengths and angles within the pyrrolidine ring are predicted to be consistent with those of other saturated five-membered nitrogen-containing heterocycles. The allyl group, attached to one of the sulfur atoms, will exhibit bond lengths and angles characteristic of a standard allyl moiety.
Below are tables of expected intramolecular bond lengths and angles for this compound, based on data from analogous structures in the Cambridge Structural Database.
Table 1: Expected Intramolecular Bond Lengths in this compound
| Bond | Expected Length (Å) |
| C=S | ~ 1.68 |
| C-S | ~ 1.75 |
| C-N (dithio) | ~ 1.33 |
| C-N (ring) | ~ 1.47 |
| C-C (ring) | ~ 1.53 |
| C-C (allyl) | ~ 1.50 |
| C=C (allyl) | ~ 1.34 |
Table 2: Expected Intramolecular Bond Angles in this compound
| Angle | Expected Angle (°) |
| S-C-S | ~ 120 |
| S-C-N | ~ 125 |
| C-N-C (ring) | ~ 112 |
| N-C-C (ring) | ~ 104 |
| C-C-C (ring) | ~ 105 |
| C-S-C (allyl) | ~ 100 |
| S-C-C (allyl) | ~ 110 |
| C-C=C (allyl) | ~ 120 |
Intermolecular Interactions and Crystal Packing
The way in which this compound molecules arrange themselves in the solid state is governed by a variety of intermolecular interactions. These interactions dictate the crystal packing and ultimately influence the macroscopic properties of the compound, such as its melting point and solubility. Based on the functional groups present in the molecule, several types of non-covalent interactions are expected to play a significant role in its crystal lattice.
The most prominent interactions are likely to be weak hydrogen bonds of the C-H···S type. The hydrogen atoms of the pyrrolidine and allyl groups can act as hydrogen bond donors, while the sulfur atoms of the dithiocarbamate group can act as acceptors. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure.
Neutron Activation Analysis in Related 1-Pyrrolidinecarbodithioate Extraction Systems
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. In the context of 1-pyrrolidinecarbodithioate compounds, they are often utilized as chelating agents in a pre-concentration step prior to NAA. This is particularly useful for the analysis of trace and ultra-trace elements in complex matrices, such as environmental and biological samples.
The underlying principle involves the use of 1-pyrrolidinecarbodithioate to form stable, neutral metal complexes that can be efficiently extracted from an aqueous phase into an organic solvent. This extraction process serves two main purposes: it separates the target elements from interfering matrix components and it concentrates the elements of interest, thereby enhancing the sensitivity of the subsequent NAA measurement.
The general procedure involves the following steps:
Sample Preparation: The sample is brought into an aqueous solution, often through acid digestion.
Chelation and Extraction: A solution of a 1-pyrrolidinecarbodithioate salt (commonly ammonium (B1175870) or sodium salt) is added to the aqueous sample. The pH of the solution is adjusted to optimize the formation of the desired metal-dithiocarbamate complexes. An immiscible organic solvent is then added, and the mixture is shaken to facilitate the transfer of the metal complexes into the organic phase.
Irradiation: A known volume of the organic extract is sealed in a suitable container and irradiated with neutrons in a nuclear reactor. During irradiation, the stable isotopes of the elements of interest capture neutrons and are converted into radioactive isotopes.
Detection and Quantification: After a suitable decay period, the gamma rays emitted by the radioactive isotopes are measured using a high-resolution detector. The energy of the gamma rays is characteristic of a specific element, and the intensity is proportional to its concentration.
This combination of solvent extraction with 1-pyrrolidinecarbodithioate and NAA has been successfully applied to the determination of a wide range of elements in various samples.
Iv. Theoretical and Computational Chemistry of Allyl 1 Pyrrolidinecarbodithioate Systems
Quantum Chemical Approaches
Quantum chemical methods are fundamental tools for understanding the electronic nature of molecules. These approaches, including Density Functional Theory (DFT) and ab initio methods, allow for the detailed exploration of electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying dithiocarbamates due to its balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometric and electronic properties of Allyl 1-pyrrolidinecarbodithioate.
Electronic Structure: DFT calculations can elucidate the distribution of electron density and the nature of chemical bonding within the molecule. The resonance within the dithiocarbamate (B8719985) moiety (S₂C-N) is a key feature, with DFT confirming the partial double bond character between the nitrogen and the carbodithioate carbon atom. This delocalization influences the geometry and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties and reactivity. For dithiocarbamates, the HOMO is typically localized on the sulfur atoms, while the LUMO is often distributed over the C=S bond and adjacent atoms.
Reactivity: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT to predict the chemical behavior of this compound. These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netresearchgate.net For instance, a higher HOMO energy suggests a greater electron-donating ability, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy indicates a higher electron-accepting ability, favoring reactions with nucleophiles. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and identifies the likely sites for electrophilic and nucleophilic attack.
Spectroscopic Properties: DFT methods are widely used to predict various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. Calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data, aiding in the assignment of spectral bands to specific vibrational modes of the molecule. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information on the energies and oscillator strengths of electronic transitions. nih.gov For dithiocarbamates, the UV-Vis spectra typically exhibit intense π → π* transitions and weaker n → π* transitions. nih.gov
| Calculated Property (Illustrative) | Method/Basis Set | Value |
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.2 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -1.5 eV |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.7 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | 3.5 D |
| C=S Vibrational Frequency | B3LYP/6-311++G(d,p) | ~1050 cm⁻¹ |
| π → π* Transition (UV-Vis) | TD-DFT/CAM-B3LYP | ~280 nm |
Note: The values in this table are illustrative and based on typical ranges for similar dithiocarbamate compounds. Specific experimental or higher-level computational data for this compound is required for precise values.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for ground and excited state properties.
For this compound, ab initio calculations can be used to obtain highly accurate ground-state geometries and energies. These methods are particularly valuable for studying systems where DFT might be less reliable, such as in the detailed analysis of weak intermolecular interactions. For excited states, methods like Equation-of-Motion Coupled-Cluster (EOM-CC) can provide a more accurate description of electronic transitions than TD-DFT, which is crucial for a precise understanding of the photophysical properties of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamical Behavior
Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamical behavior of flexible molecules like this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves and changes shape at the atomic level.
| Simulation Parameter (Illustrative) | Value/Condition |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Solvent | Explicit Water |
| Force Field | CHARMM/AMBER |
| Major Conformer Population | ~60% |
| Minor Conformer Population | ~40% |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from MD simulations. Specific simulations on this compound are needed for actual data.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
While this compound itself is not typically a catalyst, dithiocarbamate ligands are widely used in catalysis, particularly in the formation of metal complexes. nih.govmdpi.com Computational studies can be employed to investigate the catalytic cycles of such complexes. By calculating the energies of intermediates and transition states, it is possible to identify the most favorable reaction pathway and determine the rate-determining step of the catalytic process. This knowledge is vital for optimizing reaction conditions and designing more efficient catalysts.
The pyrrolidine (B122466) and allyl groups in this compound are substituents on the dithiocarbamate core. Computational studies can systematically investigate how modifications to these groups affect the reaction mechanisms and kinetics. researchgate.netresearchgate.netnih.gov For example, replacing the pyrrolidine ring with other cyclic or acyclic amines, or modifying the allyl group, would alter the electronic and steric properties of the molecule. DFT calculations can quantify these changes by examining the impact on the transition state energies and activation barriers of various reactions. Such studies provide a deeper understanding of structure-activity relationships and guide the synthesis of new dithiocarbamate derivatives with desired reactivity. nih.govrsc.org
Analysis of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. iupac.org For this compound, a PES analysis is instrumental in understanding its conformational landscape, identifying stable isomers, and determining the energy barriers for transitions between different conformations. Such an analysis typically involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each point, often using methods like Density Functional Theory (DFT). nih.gov
The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the C-C and C-S bonds of the allyl group, and the C-N and C-S bonds of the dithiocarbamate moiety. The rotation around the C-N bond in dithiocarbamates is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. researchgate.net
The table below presents a summary of computationally determined rotational barriers for the allyl group in different chemical environments, which can serve as an estimate for the conformational dynamics of this compound.
| Compound/System | Rotational Barrier (kcal/mol) | Computational Method | Reference |
| Allyl Cation | 36 | Not Specified | researchgate.net |
| Allyl Anion | 19 | Not Specified | researchgate.net |
| Allyl Cation | 33 | High-accuracy quantum chemical calculations | nih.gov |
| Allyl Anion | 21 | High-accuracy quantum chemical calculations | nih.gov |
| Allyl Radical | 14 | High-accuracy quantum chemical calculations | nih.gov |
It is important to note that the actual rotational barriers in this compound will be influenced by the electronic and steric effects of the pyrrolidinecarbodithioate group. A detailed theoretical study would be necessary to generate the precise PES and to fully characterize the conformational preferences of this specific molecule.
Molecular Modeling and Docking Studies for Ligand Design and Complex Formation
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. rsc.org In the context of this compound, these methods are invaluable for designing new ligands with specific biological targets and for understanding the formation of metal complexes.
Dithiocarbamate derivatives have been the subject of numerous docking studies to explore their potential as enzyme inhibitors. For example, pyrrolidinedithiocarbamate, a closely related compound, has been studied for its inhibitory activity against jack-bean urease. daneshyari.com Molecular docking simulations revealed that the stability of the inclusion complex increases with the size of the alkyl chain on the dithiocarbamate. daneshyari.com In another study, dithiocarbamate derivatives were identified as non-competitive inhibitors of α-glucosidase, with molecular dynamics and docking studies helping to identify a novel allosteric binding site on the enzyme. nih.gov
These studies highlight the ability of the dithiocarbamate scaffold to interact with biological macromolecules through various mechanisms, including coordination with metal ions in the active site and allosteric modulation. The insights gained from such studies can guide the rational design of new therapeutic agents based on the this compound structure. For instance, modifications to the allyl group or the pyrrolidine ring could be explored to enhance binding affinity and selectivity for a particular protein target.
The following table summarizes the findings of several docking studies on dithiocarbamate derivatives, illustrating the range of protein targets and the key interactions involved.
| Dithiocarbamate Derivative | Protein Target | Key Findings from Docking Studies | Reference |
| Pyrrolidinedithiocarbamate | Jack-bean urease | Interaction with the C-terminal (αβ)8 domain containing the catalytic site. | daneshyari.com |
| Benzylamine-containing dithiocarbamates | α-Glucosidase | Identification of a new allosteric binding site near the active site. | nih.gov |
| 2-[(4-fluorophenyl)(4-nitrobenzyl)amino]-2-oxoethyl-1-substituted-carbodithioates | Monoamine oxidase B (MAO-B) | Reversible and non-competitive inhibition with high binding scores. | nih.gov |
Furthermore, dithiocarbamates are well-known for their ability to form stable complexes with a wide range of metal ions. sysrevpharm.orgnih.gov Computational methods, particularly DFT, are frequently employed to predict the geometry, electronic structure, and stability of these metal complexes. researchgate.netnih.gov These theoretical predictions are crucial for understanding the mechanism of action of dithiocarbamate-based drugs and for the design of new metal-based therapeutic and diagnostic agents. nih.gov
V. Coordination Chemistry of 1 Pyrrolidinecarbodithioate Ligands
Synthesis and Characterization of Metal Complexes with 1-Pyrrolidinecarbodithioate Ligands
The synthesis of metal dithiocarbamate (B8719985) complexes is generally straightforward. The ligand itself, in salt form (e.g., sodium or ammonium (B1175870) 1-pyrrolidinecarbodithioate), is typically prepared from the reaction of a secondary amine (pyrrolidine), carbon disulfide, and a base like sodium hydroxide (B78521). wikipedia.org Metal complexes are then commonly synthesized via salt metathesis reactions, where a solution of a metal salt is reacted with the alkali metal dithiocarbamate salt. wikipedia.orgsysrevpharm.org This often results in the precipitation of the neutral metal dithiocarbamate complex. sysrevpharm.org
Another synthetic route involves the oxidative addition of thiuram disulfides to low-valent metal complexes. wikipedia.org Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the dithiocarbamate ligand by analyzing the C-N and C-S stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide definitive structural information. researchgate.net
The term "Allyl 1-pyrrolidinecarbodithioate" can refer to a mixed-ligand system containing both allyl and 1-pyrrolidinecarbodithioate ligands, or a complex where the allyl group is a substituent on the dithiocarbamate ligand itself. While the coordination chemistry of 1-pyrrolidinecarbodithioate is well-documented, specific research detailing complexes of an allyl-substituted pyrrolidine (B122466) dithiocarbamate ligand is not widely available in the surveyed literature. The following sections describe the known coordination behaviors of the 1-pyrrolidinecarbodithioate ligand.
The most common coordination mode for the 1-pyrrolidinecarbodithioate ligand is as a bidentate, chelating ligand that binds to a metal center through its two sulfur atoms. researchgate.netresearchgate.netpurdue.edu This forms a stable four-membered chelate ring. sysrevpharm.org This coordination is generally symmetrical, with nearly equal metal-sulfur bond lengths. nih.gov This symmetric bidentate chelation is a defining feature of dithiocarbamate complexes and contributes to their high thermodynamic stability. nih.gov The small "bite angle" of the CSS group allows it to interact effectively with most metals across the periodic table. sysrevpharm.org Homoleptic complexes, where the metal is coordinated only by dithiocarbamate ligands, such as [M(R₂dtc)ₙ], frequently exhibit this bonding mode. wikipedia.org
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Symmetrical Bidentate | Both sulfur atoms coordinate to a single metal center with approximately equal M-S bond lengths. This is the most prevalent and stable mode. nih.govresearchgate.net | Forms a stable four-membered chelate ring. Common in homoleptic square planar or octahedral complexes. wikipedia.orgpurdue.edu |
| Monodentate | Only one sulfur atom coordinates to the metal center. nih.govresearchgate.net | Often occurs in the presence of other competing ligands or due to steric hindrance, allowing for variation in the metal's coordination number. nih.govresearchgate.net |
| Anisobidentate | Both sulfur atoms coordinate to a single metal center, but the M-S bond lengths are significantly different. nih.govresearchgate.net This can also describe a bridging mode where one sulfur bridges two metal centers. researchgate.net | Represents an intermediate between monodentate and bidentate coordination. Can facilitate the formation of dimeric or polymeric structures. mdpi.com |
Although less common, the 1-pyrrolidinecarbodithioate ligand can also adopt a monodentate coordination mode, where it binds to the metal through only one of its sulfur atoms. nih.govresearchgate.net This mode is often observed in heteroleptic complexes where other ligands are introduced, or when steric factors prevent chelation. nih.gov The shift from a bidentate to a monodentate mode can be induced by the addition of another ligand, such as a phosphane, to a bis(dithiocarbamate) complex. researchgate.net This flexibility allows for variations in the coordination number and geometry of the metal center. A related mode is anisobidentate coordination, where both sulfur atoms bind to the metal but with unequal M-S bond distances, representing an intermediate between true monodentate and symmetric bidentate bonding. nih.govresearchgate.net
Metal-Ligand Interactions and Bonding Properties in Dithiocarbamate Complexes
The bonding in metal dithiocarbamate complexes is characterized by significant electron delocalization within the ligand framework, which in turn influences the properties of the entire complex. Dithiocarbamates are considered "soft" ligands, a classification that arises from the polarizability of the sulfur donor atoms. wikipedia.org
The electronic structure of the dithiocarbamate ligand is best described by considering two main resonance forms. nih.govwikipedia.org The first is the dithiocarbamate form [R₂N-CS₂]⁻. The second is the thioureide form [R₂N⁺=CS₂]⁻, which involves the delocalization of the nitrogen atom's lone pair of electrons into the C-S bonds. nih.govwikipedia.org This delocalization results in a partial double bond character for the C-N bond and an increased negative charge on the sulfur atoms. wikipedia.org
This electronic feature has several important consequences:
Enhanced Basicity: The pi-donor effect of the amino group increases the basicity of the sulfur centers compared to related ligands like dithiocarboxylates. wikipedia.org
Stabilization of High Oxidation States: The ability to delocalize charge allows dithiocarbamate ligands to stabilize metal ions in unusually high oxidation states, such as Cu(III), Ni(III), and Fe(IV). wikipedia.org
Rich Electrochemistry: The delocalized electronic structure means that the complexes often exhibit rich and reversible electrochemical behavior. nih.gov
The architecture of the dithiocarbamate ligand, specifically the nature of the organic substituents (R groups) on the nitrogen atom, plays a crucial role in determining the properties and reactivity of the resulting metal complexes. epa.gov The pyrrolidine ring of 1-pyrrolidinecarbodithioate imposes a fixed, cyclic structure on the nitrogen substituents.
The size and nature of these substituents can influence:
Supramolecular Aggregation: The presence of bulky substituents on the nitrogen atom can sterically hinder the formation of intermolecular interactions, such as secondary M-S bonds, which can lead to dimeric or polymeric structures. Conversely, smaller substituents may encourage such aggregation. epa.gov
Solubility: The organic groups largely determine the lipophilicity of the complex and its solubility in various solvents. nih.gov
Transition Metal Allyl Complexes Featuring Dithiocarbamate Ligands
Transition metal allyl complexes are a significant class of organometallic compounds where the allyl group (CH₂CHCH₂) acts as a ligand. numberanalytics.comwikipedia.org These complexes are key intermediates in various catalytic processes. libretexts.org The allyl ligand is versatile and can coordinate to a metal in two primary ways. lkouniv.ac.inlibretexts.org
| Hapticity (Mode) | Description | Electron Contribution (Neutral Ligand Method) |
|---|---|---|
| η¹ (Monohapto) | Binds through a single carbon atom, forming a metal-carbon σ-bond (e.g., M-CH₂-CH=CH₂). wikipedia.orglibretexts.org It behaves as an X-type ligand. libretexts.org | 1 electron |
| η³ (Trihapto) | Binds through all three carbon atoms via its delocalized π-system. This is the most common mode. numberanalytics.comyoutube.com It is classified as an LX-type ligand. wikipedia.orglibretexts.org | 3 electrons |
The synthesis of allyl complexes often involves the oxidative addition of an allylic halide, like allyl chloride or bromide, to a low-valent metal complex. wikipedia.org Mixed-ligand complexes containing both an allyl group and other supporting ligands are common, such as (η³-allyl)Mn(CO)₄ and CpPd(allyl). wikipedia.org In principle, mixed-ligand complexes featuring both 1-pyrrolidinecarbodithioate and an allyl ligand could be synthesized. In such a hypothetical complex, the dithiocarbamate would likely serve as a stabilizing, ancillary ligand, providing a robust coordination environment through its bidentate sulfur donors, while the allyl ligand could be the site of reactivity, susceptible to nucleophilic attack or insertion reactions. numberanalytics.comlibretexts.org The stability imparted by the dithiocarbamate chelate could be used to isolate and study reactive allyl intermediates. nih.gov
Formation and Stability of η-Binding Modes
The 1-pyrrolidinecarbodithioate ligand typically forms complexes through a salt metathesis reaction, where a soluble salt of the ligand, such as Ammonium 1-pyrrolidinecarbodithioate, reacts with a metal halide. researchgate.net The most common coordination is a bidentate chelating mode, where both sulfur atoms bind to the metal center, forming a stable four-membered ring. mdpi.comresearchgate.net This is referred to as an η²-binding mode.
The remarkable stability of these metal complexes is attributed to several factors:
The Chelate Effect: As a bidentate ligand, 1-pyrrolidinecarbodithioate forms a ring structure with the metal ion. This chelation leads to a significant increase in thermodynamic stability compared to coordination with analogous monodentate ligands. slideshare.net
Resonance Stabilization: The dithiocarbamate group exhibits significant resonance, particularly the delocalization of the nitrogen lone pair of electrons across the C-N and C-S bonds. This gives the C-N bond partial double-bond character and increases the electron density on the sulfur atoms, strengthening the metal-sulfur bonds. nih.gov This resonance allows the ligand to stabilize metals in various oxidation states. nih.govnih.gov
Small "Bite" Angle: The geometry of the ligand creates a small S-M-S angle (the "bite angle"), which is highly favorable for forming stable complexes with many transition metals. researchgate.netsysrevpharm.org
While the η²-bidentate mode is dominant, other binding modes such as monodentate (η¹) and bidentate bridging have been observed, leading to a rich variety of polynuclear and polymeric structures. mdpi.comresearchgate.netsysrevpharm.org
| Metal Ion | Overall Stability Constant (log β₂) |
|---|---|
| Mn(II) | 6.80 |
| Fe(II) | 7.86 |
| Co(II) | 10.30 |
| Ni(II) | 10.74 |
| Cu(II) | 12.72 |
| Zn(II) | 8.69 |
*Data sourced from a study conducted in a 60% ethanol-water medium at 28°C. asianpubs.org
Role in Catalytic Intermediates and Organometallic Transformations
The ability of the 1-pyrrolidinecarbodithioate ligand to form robust complexes and stabilize various metal oxidation states makes it a valuable component in catalysis and organometallic chemistry. nih.govnih.gov The ligand's strong coordination can influence the electronic properties and reactivity of the metal center, which is crucial for catalytic activity.
Dithiocarbamate complexes serve as effective catalysts in a range of organic transformations. nih.gov For instance, gold nanoparticles functionalized with dithiocarbamate have been employed as catalysts for A³ coupling reactions to synthesize propargylamines. nih.gov The proposed mechanism involves the stabilization of the gold catalyst, allowing for the activation of C-H bonds and the formation of an iminium ion intermediate. nih.gov In another application, nickel dithiocarbamate complexes have been used to catalyze the modification of carbon fibers, enhancing their surface properties through processes like Markovnikov addition. nih.gov
The 1-pyrrolidinecarbodithioate ligand is integral to the structure of catalytic intermediates. By occupying coordination sites on the metal, the ligand can:
Stabilize Reactive Intermediates: The strong chelation prevents the decomposition of the catalyst and stabilizes the specific oxidation states required for the catalytic cycle to proceed. nih.govnih.gov
Tune Metal Reactivity: The electronic properties of the ligand, influenced by the pyrrolidine ring, can modulate the electron density at the metal center. This tuning affects the metal's ability to participate in key organometallic steps such as oxidative addition and reductive elimination. sci-hub.se
The synthesis of various pyrrolidine and piperidine (B6355638) alkaloids has been achieved through catalytic enantioselective reductive alkynylation, where the resulting propargylamine (B41283) intermediates are crucial for the one-pot synthesis strategy. nih.gov While not directly involving the dithiocarbamate as the catalyst, this highlights the importance of pyrrolidine-containing structures in the synthesis of complex organic molecules. nih.govrsc.org The stability and defined coordination of the 1-pyrrolidinecarbodithioate ligand make it a reliable ancillary ligand in complex catalytic systems, preventing unwanted side reactions and directing the transformation to the desired product.
Vi. Applications in Advanced Materials Science Research
Design and Synthesis of Functional Materials Incorporating Allyl 1-Pyrrolidinecarbodithioate Units
The presence of the allyl group in this compound allows for its incorporation into larger molecular structures through polymerization, enabling the design of new materials with specific properties. biosynth.com
This compound is recognized as a polymerizable compound. biosynth.com This characteristic is fundamental to its use in creating novel polymeric materials and soft matter. The ability of its allyl group to participate in radical polymerization reactions allows for its integration as a monomer or a functional comonomer into polymer chains. This can impart the specific properties of the dithiocarbamate (B8719985) group to the resulting macromolecule.
Table 1: Polymerization Potential of this compound
| Property | Description | Implication in Materials Science |
| Polymerizability | The compound contains a reactive allyl group that can undergo polymerization. biosynth.com | Enables the creation of new polymers with dithiocarbamate functionalities. |
| Monomer Type | Can act as a functional monomer in polymerization reactions. | Allows for the precise introduction of sulfur-containing groups into polymer backbones or side chains. |
| Resulting Architectures | Can be integrated into linear polymers, cross-linked networks, and other soft matter structures. | Offers pathways to materials with tunable mechanical, thermal, and chemical properties. |
The potential of this compound extends to the field of energy materials. It has been identified as a candidate for use as an electrode material. biosynth.com The sulfur and nitrogen atoms within its structure can be beneficial for electrochemical applications, potentially enhancing charge transfer and stability in energy storage and conversion devices. Research in this area is focused on leveraging these properties to develop next-generation batteries, supercapacitors, and other energy-related technologies.
The dithiocarbamate functional group in this compound is known for its ability to chelate with various metal ions. This property is being explored for the development of novel sensor materials. By incorporating this compound into thin films or other material matrices, it is possible to create sensors that can selectively detect the presence of specific metal ions through changes in their optical or electrical properties.
Advanced Characterization Techniques for Materials Incorporating the Compound
To fully understand and optimize the properties of materials containing this compound, advanced characterization techniques are essential. These methods provide insights into the material's structure, composition, and performance at various scales.
Understanding the arrangement of this compound units within a material at the nanoscale is crucial for correlating structure with function. While specific studies on computational microscopy for this exact compound are not detailed in the provided search results, this technique is a standard and powerful tool in materials science. It would be used to model and simulate the molecular interactions and resulting morphologies of polymers or composites containing this compound. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Tunneling Microscopy (STM) would be employed to visualize the nanoscale architecture of materials synthesized using this compound, providing critical data for refining material design.
Role as Precursors or Ligands in Material Fabrication Processes
Beyond its role as a monomer, this compound can also serve as a precursor or a ligand in the fabrication of inorganic and hybrid materials. The dithiocarbamate group can act as a stabilizing agent for nanoparticles or as a source of sulfur in the synthesis of metal sulfide (B99878) materials. This dual functionality as both a polymerizable unit and a ligand offers a versatile platform for creating complex, multifunctional materials.
Vii. Mechanistic Studies of Biochemical Interactions
Investigation of Ligand-Protein Interaction Mechanisms (e.g., with Bovine Serum Albumin)
The study of ligand-protein interactions is fundamental to pharmacology and toxicology. Bovine Serum Albumin (BSA) is a widely used model protein for these studies due to its structural homology to human serum albumin (HSA), its abundance, and its ability to bind and transport a wide variety of ligands in the bloodstream. The interaction with serum albumin can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.
Common techniques employed to investigate these interactions include fluorescence spectroscopy, circular dichroism (CD), and molecular docking. Fluorescence quenching studies, for instance, can reveal the binding affinity and mechanism (static or dynamic quenching) between a ligand and a protein like BSA. nih.gov Changes in the intrinsic fluorescence of tryptophan and tyrosine residues in the protein upon ligand binding provide valuable data on the formation of a ligand-protein complex. nih.gov The binding constant (Kb) and the number of binding sites can be determined from this data, offering insights into the stability of the complex. strath.ac.uk
Circular dichroism spectroscopy is another powerful tool used to assess conformational changes in the protein's secondary structure upon ligand binding. nih.gov Such changes can indicate the nature of the interaction and its potential impact on the protein's function. Computational methods, such as molecular docking, complement these experimental techniques by providing a visual and energetic representation of the binding mode, identifying the specific binding sites and the types of intermolecular forces involved (e.g., hydrogen bonds, van der Waals forces). strath.ac.uk
As of the current body of scientific literature, specific studies detailing the interaction between Allyl 1-pyrrolidinecarbodithioate and Bovine Serum Albumin have not been extensively published. Therefore, while the methodologies for such investigations are well-established, experimental data on the binding affinity, potential conformational changes to BSA induced by this specific compound, and the precise binding site remain to be elucidated. Future research employing the aforementioned spectroscopic and computational techniques is necessary to characterize this particular ligand-protein interaction.
DNA Binding Mechanisms Investigated by Spectroscopic and Computational Methods
The interaction of small molecules with deoxyribonucleic acid (DNA) is of significant interest as it can lead to the modulation of genetic processes. Compounds that bind to DNA can act as therapeutic agents or, conversely, as mutagens. The primary modes of non-covalent DNA binding are intercalation, groove binding, and electrostatic interactions.
Spectroscopic techniques are pivotal in characterizing these interactions. UV-Visible absorption spectroscopy can indicate the formation of a complex between a molecule and DNA through changes in the absorption spectrum. Fluorescence spectroscopy, particularly through competitive binding assays with known DNA intercalators or groove binders, can help determine the binding mode and affinity. Circular dichroism (CD) spectroscopy is employed to detect conformational changes in the DNA double helix upon ligand binding, which can be indicative of the binding mode. For instance, significant changes in the CD spectrum of DNA are often associated with intercalation, while minor changes may suggest groove binding.
Computational studies, including molecular docking and molecular dynamics simulations, provide detailed insights into the specific binding site (major or minor groove) and the orientation of the ligand within the DNA structure. These methods can also calculate the binding energy, further quantifying the stability of the ligand-DNA complex.
While studies have investigated the DNA binding mechanisms of other allyl compounds, revealing their potential to alkylate nucleic bases nih.gov, specific research on the interaction of this compound with DNA is not yet available in published literature. Spectroscopic and computational studies are required to determine whether this compound binds to DNA and, if so, to elucidate the specific binding mode, affinity, and any potential structural alterations to the DNA helix.
Enzymatic Interaction Mechanisms of Dithiocarbamate (B8719985) Derivatives
Dithiocarbamate derivatives are a class of compounds known for their diverse biological activities, which often stem from their ability to interact with and inhibit enzymes. The sulfur atoms in the dithiocarbamate moiety can chelate metal ions, which is a key mechanism for the inhibition of metalloenzymes.
One significant class of enzymes inhibited by dithiocarbamates is the carbonic anhydrases (CAs). These zinc-containing enzymes play crucial roles in various physiological processes. Kinetic and crystallographic studies have shown that dithiocarbamates can act as potent inhibitors of several human CA isoforms, including CA I, II, IX, and XII. The mechanism of inhibition involves the coordination of the dithiocarbamate group to the zinc ion in the enzyme's active site in a monodentate fashion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This binding is further stabilized by interactions with nearby amino acid residues. The inhibition can be highly effective, with some dithiocarbamate derivatives exhibiting low nanomolar inhibition constants (KI).
Another enzyme system where the inhibitory effects of dithiocarbamate derivatives have been studied is α-glucosidase. This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on certain benzylamine-containing dithiocarbamate derivatives have revealed that they can inhibit α-glucosidase through a non-competitive mechanism. Molecular docking and dynamics studies suggest that these compounds bind to an allosteric site near the active site, rather than directly competing with the substrate. This allosteric binding induces a conformational change in the enzyme that reduces its catalytic efficiency. However, other dithiocarbamate derivatives have been shown to act as competitive inhibitors of α-glucosidase, indicating that the mode of inhibition can vary depending on the specific molecular structure of the derivative. nih.gov
The table below summarizes the inhibitory activity of some dithiocarbamate derivatives against different enzymes.
| Derivative Class | Target Enzyme | Inhibition Mechanism | Potency (Example KI or IC50) |
| Primary/Secondary Dithiocarbamates | Carbonic Anhydrase (hCA IX) | Zinc chelation in active site | Low nanomolar (KIs < 30 nM) |
| Morpholine Dithiocarbamate | Carbonic Anhydrase (hCA II) | Zinc coordination (monodentate) | Not specified |
| Benzylamine Dithiocarbamates | α-Glucosidase | Non-competitive (allosteric site binding) | Potent inhibition |
| Coumarin-Dithiocarbamate | α-Glucosidase | Competitive (active site binding) nih.gov | Not specified |
While these studies provide valuable insights into the enzymatic interaction mechanisms of the broader dithiocarbamate class, specific kinetic and mechanistic studies on this compound are necessary to determine its specific enzyme inhibitory profile and mechanism of action.
Q & A
Basic: How can the molecular structure of Allyl 1-pyrrolidinecarbodithioate be confirmed using spectroscopic methods?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR can identify protons in the allyl group (δ 5.0–6.0 ppm for vinyl protons) and pyrrolidine ring (δ 1.5–2.5 ppm for methylene groups). Carbon-13 NMR distinguishes thiocarbonyl (C=S, δ 190–210 ppm) and allylic carbons. Infrared (IR) spectroscopy confirms the C=S stretch (∼1200–1050 cm). Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 193 for CHNS). Reference protocols for analogous compounds include DMF as a solvent and potassium carbonate as a base in synthesis steps .
Basic: What storage conditions are required to maintain the stability of this compound?
Methodological Answer:
Allyl derivatives are often sensitive to heat and light. Store at 0–6°C in airtight, amber-glass containers under inert gas (e.g., nitrogen) to prevent oxidation or polymerization. Similar allyl compounds (e.g., allyl iodide) require stabilization with copper to inhibit degradation, suggesting the use of stabilizers for long-term storage .
Advanced: How can synthesis protocols for this compound be optimized for higher yield and purity?
Methodological Answer:
Optimize reaction parameters using Design of Experiments (DoE):
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution between pyrrolidine and carbon disulfide derivatives.
- Temperature : Heating at 150°C (as in analogous syntheses) improves reaction kinetics but may require reflux under nitrogen .
- Purification : Column chromatography with ethyl acetate/hexane gradients removes unreacted precursors. Monitor purity via GC (>97% purity thresholds are standard for organosulfur compounds) .
Advanced: What analytical techniques resolve trace impurities in this compound?
Methodological Answer:
- Gas Chromatography (GC) : Detect volatile impurities (e.g., residual allyl halides) using flame ionization detection. Calibrate with reference standards for quantitation.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns and UV detection (λ = 254 nm) for non-volatile byproducts.
- Elemental Analysis : Verify sulfur content to confirm stoichiometry (theoretical S%: ~33.2%). Cross-reference with NMR to identify structural contaminants .
Basic: How do structural differences between allyl and vinyl groups affect reactivity in organosulfur compounds?
Methodological Answer:
Allyl groups (sp-hybridized) enable conjugation with the thiocarbonyl group, enhancing resonance stabilization and electrophilic reactivity. Vinyl groups (sp) lack this conjugation, leading to weaker C=S bond polarization. This difference impacts nucleophilic substitution rates and stability in cross-coupling reactions .
Advanced: How to address contradictions in reported reaction kinetics of this compound under varying conditions?
Methodological Answer:
Contradictions arise from precursor choice (e.g., allyl chloride vs. bromide) and pressure effects. For example:
- Pressure-dependent pathways : Radical recombination (e.g., allyl self-reaction) dominates at low pressure, while termolecular reactions increase at higher pressures.
- Precursor selection : Allyl bromide generates more stable intermediates than chloride due to bromine’s leaving-group ability. Validate using laser flash photolysis and kinetic modeling, as described in allyl self-reaction studies .
Safety: What precautions mitigate toxicity risks during handling of this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (GHS H335).
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats (flammability class 2, GHS H225).
- Emergency protocols : For eye exposure, rinse with water for 15 minutes (P305+P351+P338); for skin contact, wash with soap and remove contaminated clothing (P303+P361+P353) .
Advanced: What mechanistic insights explain the thiocarbonyl group’s role in this compound’s reactivity?
Methodological Answer:
The C=S group acts as a soft electrophile, facilitating nucleophilic attack at the allylic carbon. Density Functional Theory (DFT) calculations show reduced bond order in the allyl-C=S system compared to carbonyl analogs, increasing susceptibility to nucleophiles. Experimental validation via kinetic isotope effects (KIEs) can differentiate between stepwise and concerted mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
